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Rebastinib at a Glance

The table below summarizes the core characteristics of rebastinib based on the available information.

Feature Description

Inhibitor Type Type II tyrosine kinase inhibitor; "switch control" inhibitor [1] [2].

Primary Targets BCR-ABL1, FLT3, TIE2, and CDK16 [1] [3] [4].

Key Mechanism Binds inactive kinase conformation, penetrates switch control pocket, blocks
activation regardless of phosphorylation state [1].

Clinical Dosing 50 mg or 100 mg orally, twice daily, in combination with chemotherapy for
metastatic breast cancer [5] [4].

Common Adverse
Events

Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase,
hyperglycemia, nausea, neutropenia [5] [4].

Mechanism of Action: Type II vs. Type I Inhibitors
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Rebastinib's key differentiating feature is its action as a type II kinase inhibitor, which is distinct from the

more common type I inhibitors. The following diagram illustrates their different binding modes and

conformational impacts on the kinase target.

Kinase Inhibitor Types

Type I Inhibitors Type II Inhibitors (e.g., Rebastinib)

• Binds active-like/closed conformation
• Competes with ATP in ATP-binding pocket Examples: LRRK2-IN-1, GNE-7915, MLi-2

• Binds inactive/open conformation
• Extends into adjacent 'switch control' pocket

• Stabilizes 'DYG-out' conformation
• Releases αC helix, disrupting salt bridge

Examples: Rebastinib, Ponatinib, GZD-824

Click to download full resolution via product page

This unique mechanism is significant for several reasons:

Overcoming Resistance: It allows rebastinib to inhibit mutant kinases, including the T315I
mutation in BCR-ABL1, which confers resistance to many other TKIs [1].

Prolonged Effect: Binding into the deeply embedded switch pocket may result in longer off-rates
(longer duration of action) compared to ATP-competitive inhibitors [1].

Functional Consequences: In cellular models, stabilizing the inactive conformation can lead to
effects distinct from type I inhibitors, such as not inducing dephosphorylation of certain LRRK2

biomarker sites and potentially restoring motor protein movement blocked by LRRK2 [2].

Rebastinib in Clinical Development

The table below compares rebastinib's application in different clinical and preclinical contexts, highlighting

its transition from initial targets to its current promising pathway.
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Condition / Context Key Findings & Status
Comparator
Inhibitors

HER2-Negative
Metastatic Breast
Cancer

Phase Ib: Combination with paclitaxel or eribulin.

RP2D: 50 or 100 mg twice daily. Pharmacodynamic
evidence of TIE2 blockade; objective response in 22%

of evaluable patients [5] [4].

Paclitaxel,

Eribulin

Chronic Myeloid
Leukemia (CML) &
Acute Myeloid
Leukemia (AML)

Phase I: MTD 150 mg twice daily (tablet). Showed

complete hematologic responses in CML (including
T315I mutation). Insufficient clinical benefit for

continued development [1].

Ponatinib

(effective vs.
T315I) [1]

Triple-Negative Breast
Cancer (Preclinical)

In vivo studies: Confirmed antitumor activity and high

oral bioavailability. Suggests multiple mechanisms
beyond CDK16 inhibition [3].

N/A

Parkinson's Disease
(Research Tool)

Used as a broad-spectrum type II inhibitor in
structural studies of LRRK2. Serves as a template for

designing more selective type II inhibitors [6] [2].

GZD-824,
Ponatinib [6] [2]

Key Experimental Protocols Cited

To evaluate rebastinib's profile, researchers have employed several sophisticated methods:

Cryo-Electron Microscopy (Cryo-EM): Used to determine near-atomic-resolution structures of

LRRK2 in complex with rebastinib. This method involves freezing the protein-inhibitor complex in
vitreous ice and using electron microscopy and image processing to generate 3D structures,

revealing the precise binding pose and conformational changes induced by the inhibitor [6].
In Vitro Kinase Assay: The ADP-Glo kinase assay is a common method to measure IC₅₀ values. It

monitors ATP consumption during the kinase reaction, quantifying the remaining ATP after the
reaction is complete. A luminescent signal is generated proportional to the amount of ADP produced,

which serves as a measure of kinase activity [6].
Pharmacodynamic Analysis in Clinical Trials: In the breast cancer phase Ib trial, evidence of TIE2
kinase inhibition was demonstrated by measuring a significant increase in plasma angiopoietin-2
levels, a biomarker indicating successful target engagement [5] [4].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39531537/
https://scholars.mssm.edu/en/publications/phase-ib-clinical-and-pharmacodynamic-study-of-the-tie2-kinase-in
https://haematologica.org/article/view/8003
https://haematologica.org/article/view/8003
https://ar.iiarjournals.org/content/43/6/2609
https://www.nature.com/articles/s41421-023-00639-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC11565912/
https://www.nature.com/articles/s41421-023-00639-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC11565912/
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.nature.com/articles/s41421-023-00639-8
https://www.nature.com/articles/s41421-023-00639-8
https://pubmed.ncbi.nlm.nih.gov/39531537/
https://scholars.mssm.edu/en/publications/phase-ib-clinical-and-pharmacodynamic-study-of-the-tie2-kinase-in
https://www.smolecule.com/products/s547894?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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